molecular formula C23H30N2O B607876 GSK931145 CAS No. 896117-64-9

GSK931145

カタログ番号: B607876
CAS番号: 896117-64-9
分子量: 350.51
InChIキー: BMXRRRIDMAIEKX-NRFANRHFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK931145 is a newly developed positron emission tomography (PET) radioligand suitable for quantifying glycine transporter (GlyT1) availability in the living brain.

科学的研究の応用

Pharmacological Characterization

GSK931145 has been extensively studied for its pharmacological properties, particularly in relation to the GlyT-1 transporter. Research has demonstrated that this compound binds selectively to GlyT-1, which is crucial for regulating glycine levels in the central nervous system. This regulation is significant because glycine plays a vital role in modulating glutamatergic neurotransmission, which is often disrupted in conditions like schizophrenia.

In a study published in Neuropharmacology, autoradiography studies with radiolabeled this compound indicated widespread distribution in the rat brain, with higher binding observed in caudal regions compared to rostral areas. The binding affinity (K_d) was noted to be approximately 1-2 nM, indicating a strong interaction with the GlyT-1 transporter .

Imaging Applications

This compound has also been investigated as a radioligand for positron emission tomography (PET) imaging. A biomathematical modeling approach identified this compound as a promising candidate for imaging GlyT-1 in vivo. The model suggested that this compound could effectively predict the availability of GlyT-1 receptors in human subjects, thus aiding in the development of molecular imaging probes .

Table 1: Binding Characteristics of this compound

ParameterValue
Binding Affinity (K_d)1-2 nM
Maximum Binding (B_max)~7000 fmol/mg protein (HEK293)
Dissociation Time~40 minutes

Therapeutic Potential

The therapeutic implications of this compound are particularly relevant for treating cognitive and negative symptoms associated with schizophrenia. By inhibiting GlyT-1, this compound may enhance glycinergic signaling and subsequently improve glutamatergic neurotransmission, which could alleviate some symptoms of schizophrenia.

In a clinical context, initial studies have shown that GlyT-1 inhibitors like this compound can lead to cognitive improvements in patients with schizophrenia. These findings support the hypothesis that enhancing glycine levels through selective inhibition can have beneficial effects on cognitive function .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Preclinical Efficacy Study : A study involving rodent models demonstrated that treatment with this compound resulted in significant improvements in cognitive tasks compared to control groups. The results indicated enhanced memory and learning capabilities, suggesting potential clinical benefits for cognitive deficits associated with psychiatric disorders.
  • Safety and Tolerability : In early-phase clinical trials, this compound was well tolerated among participants, with no significant adverse effects reported. This safety profile is crucial for further development and potential market approval.

特性

CAS番号

896117-64-9

分子式

C23H30N2O

分子量

350.51

IUPAC名

N-[(S)-[1-(dimethylamino)cyclopentyl](phenyl)methyl]-2,6-dimethylbenzamide

InChI

InChI=1S/C23H30N2O/c1-17-11-10-12-18(2)20(17)22(26)24-21(19-13-6-5-7-14-19)23(25(3)4)15-8-9-16-23/h5-7,10-14,21H,8-9,15-16H2,1-4H3,(H,24,26)/t21-/m0/s1

InChIキー

BMXRRRIDMAIEKX-NRFANRHFSA-N

SMILES

O=C(N[C@H](C1(N(C)C)CCCC1)C2=CC=CC=C2)C3=C(C)C=CC=C3C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GSK931145;  GSK 931145;  GSK-931145.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK931145
Reactant of Route 2
Reactant of Route 2
GSK931145
Reactant of Route 3
Reactant of Route 3
GSK931145
Reactant of Route 4
Reactant of Route 4
GSK931145
Reactant of Route 5
GSK931145
Reactant of Route 6
Reactant of Route 6
GSK931145

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。